

Application Notes and Protocols for Sonogashira Coupling with 3-Ethynylpyridine

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Compound of Interest

Compound Name: 3-Ethynylpyridine

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This document provides detailed protocols and application notes for the Sonogashira coupling of **3-ethynylpyridine** with various aryl halides. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.^[1] Pyridine derivatives are key building blocks in pharmaceuticals, and the introduction of an ethynyl group via Sonogashira coupling provides a direct route to a diverse range of valuable compounds.

Data Presentation: Sonogashira Coupling of 3-Ethynylpyridine with Aryl Halides

The following table summarizes various reported conditions and yields for the Sonogashira coupling of **3-ethynylpyridine** with a selection of aryl halides, highlighting the versatility of this reaction with different substrates.

| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|----------------------------------|---|-------------------------|-------------------------------------|-------------------|---------------|------------------|----------|-----------|
| Iodobenzene | Pd on alumina (5%) | - | Cu ₂ O on alumina (0.1%) | - | THF/DMA (9:1) | 80 | - | 65[2] |
| 4-Iodotoluene | Pd on alumina (5%) | - | Cu ₂ O on alumina (0.1%) | - | THF/DMA (9:1) | 80 | - | 73[2] |
| 4-Iodobenzaldehyde | Pd on alumina (5%) | - | Cu ₂ O on alumina (0.1%) | - | THF/DMA (9:1) | 80 | - | 45[2] |
| Bromobenzene | [DTBNp]Pd(crotol)Cl (2.5%) | DTBNp | None | TMP | DMSO | Room Temp. | 1 | 88[3] |
| 2-Amino-3-bromopyridine | Pd(CF ₃ COO) ₂ (2.5%) | PPh ₃ (5.0%) | CuI (5.0%) | Et ₃ N | DMF | 100 | 3 | 98[4] |
| 2-Amino-5-chloro-3-bromopyridine | Pd(CF ₃ COO) ₂ (2.5%) | PPh ₃ (5.0%) | CuI (5.0%) | Et ₃ N | DMF | 100 | 3 | 89[4] |

Abbreviations: DTBNpP = Di-tert-butylneopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, THF = Tetrahydrofuran, DMA = Dimethylacetamide, DMF = Dimethylformamide, Et₃N = Triethylamine.

Experimental Protocols

Two representative protocols are provided below: a traditional copper-cocatalyzed method and a copper-free alternative.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a generalized procedure based on the successful coupling of substituted bromopyridines with terminal alkynes.^[4]

Materials:

- Aryl halide (e.g., 2-Amino-3-bromopyridine, 1.0 equiv)
- **3-Ethynylpyridine** (1.2 equiv)
- Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
- Triphenylphosphine (PPh₃) (5.0 mol%)
- Copper(I) iodide (CuI) (5.0 mol%)
- Triethylamine (Et₃N)
- Anhydrous Dimethylformamide (DMF)
- Standard glassware for anhydrous reactions
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

- Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
- Add the aryl halide (1.0 equiv) and **3-ethynylpyridine** (1.2 equiv) to the reaction mixture.
- Add triethylamine (Et_3N) as the base.
- Heat the reaction mixture to 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from a reported copper-free method for the coupling of aryl bromides with alkynes at room temperature.^[3]

Materials:

- Aryl bromide (e.g., Bromobenzene, 1.0 equiv)
- **3-Ethynylpyridine** (1.5 equiv)
- $[\text{DTBNpP}]\text{Pd}(\text{crotyl})\text{Cl}$ (2.5 mol%)
- 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Standard glassware for anhydrous reactions
- Inert gas (Argon or Nitrogen)

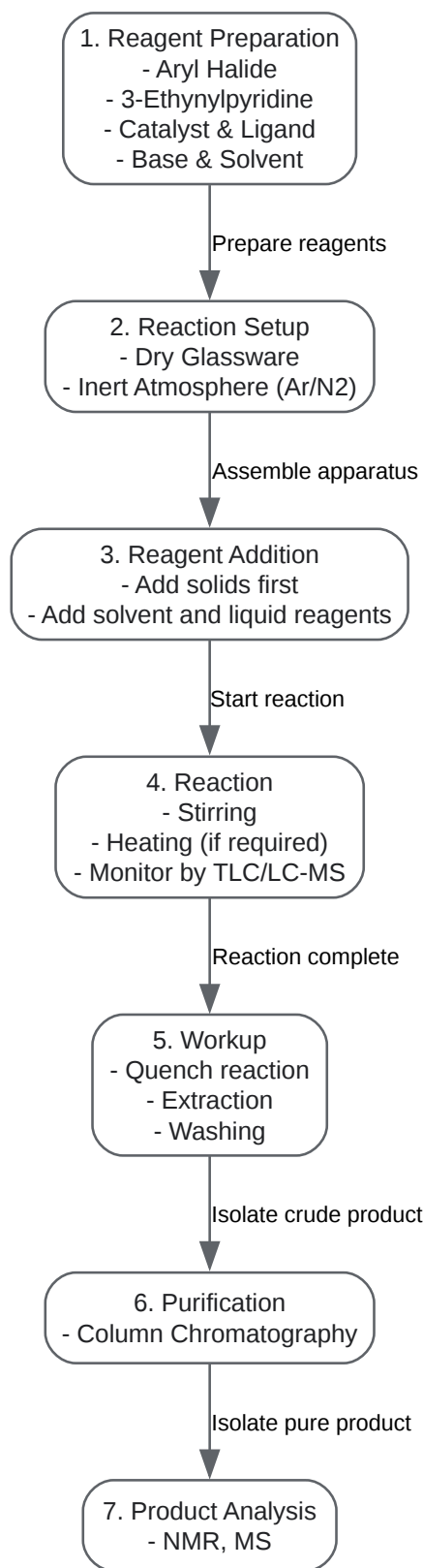
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), **3-ethynylpyridine** (1.5 equiv), TMP (2.0 equiv), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
- Add anhydrous DMSO to the flask.
- Stir the reaction mixture at room temperature under an argon atmosphere.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction.

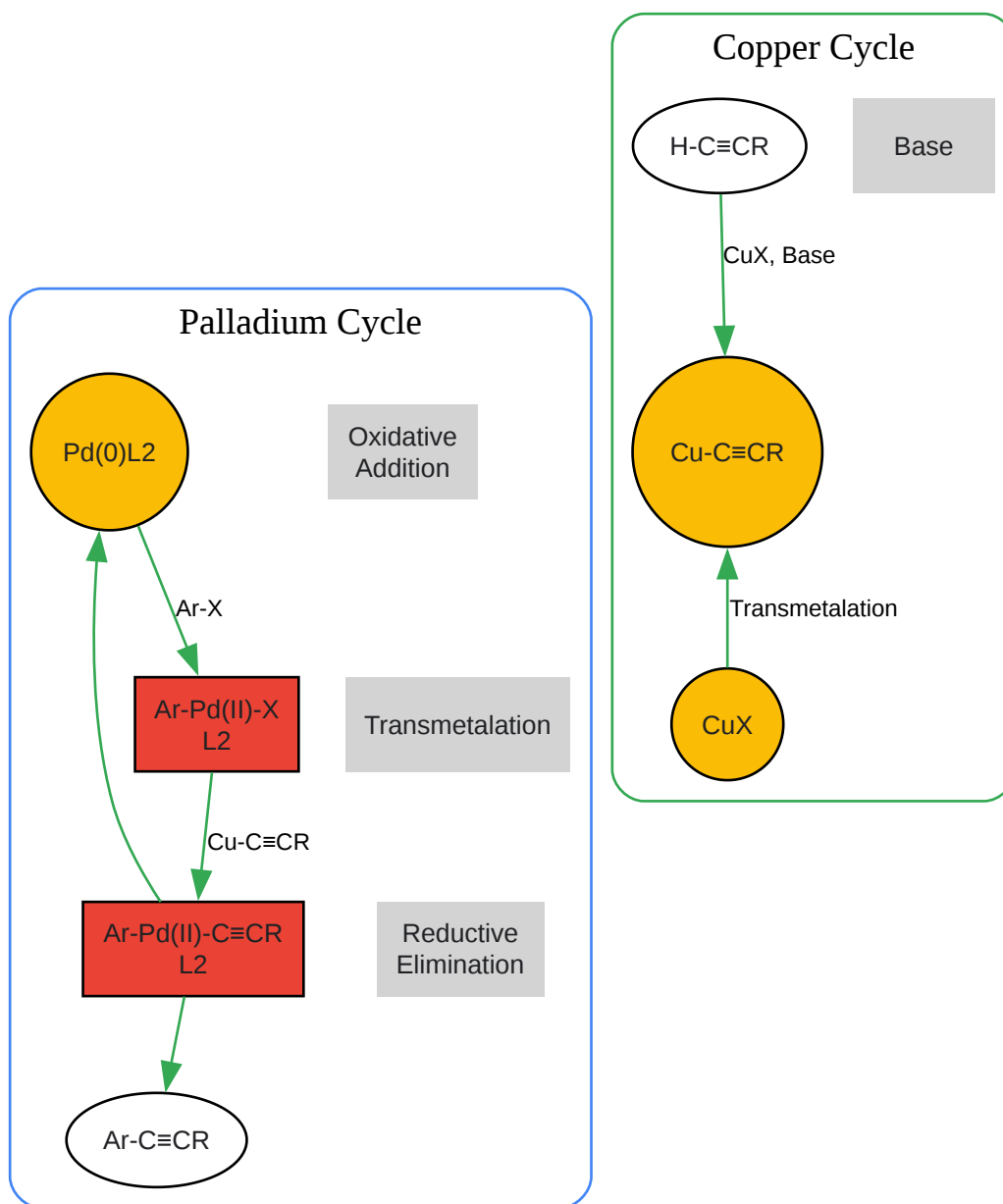


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A general experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction. The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.



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The catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

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